molecular formula C26H16Cl2N4O4 B15012414 N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]biphenyl-2,2'-diamine

N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]biphenyl-2,2'-diamine

Cat. No.: B15012414
M. Wt: 519.3 g/mol
InChI Key: ZKBAEYPAZBKZTH-UHFFFAOYSA-N
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Description

(E)-1-(4-CHLORO-3-NITROPHENYL)-N-{2’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups such as nitro and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-{2’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents and catalysts used in these reactions include palladium catalysts, base reagents, and solvents such as dichloromethane or toluene. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control ensures consistency and high yield. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-CHLORO-3-NITROPHENYL)-N-{2’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups in place of the chloro substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial or anticancer properties. The presence of nitro and chloro groups can influence the compound’s interaction with biological targets.

Medicine

Potential medicinal applications include the development of new drugs or therapeutic agents. The compound’s structure may be modified to enhance its efficacy and reduce toxicity.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, or polymers. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism by which (E)-1-(4-CHLORO-3-NITROPHENYL)-N-{2’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro and chloro groups can play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-(4-CHLORO-3-NITROPHENYL)-N-{2’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE
  • **(E)-1-(4-BROMO-3-NITROPHENYL)-N-{2’-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE
  • **(E)-1-(4-FLUORO-3-NITROPHENYL)-N-{2’-[(E)-[(4-FLUORO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE

Uniqueness

The uniqueness of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-{2’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-2-YL}METHANIMINE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H16Cl2N4O4

Molecular Weight

519.3 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)-N-[2-[2-[(4-chloro-3-nitrophenyl)methylideneamino]phenyl]phenyl]methanimine

InChI

InChI=1S/C26H16Cl2N4O4/c27-21-11-9-17(13-25(21)31(33)34)15-29-23-7-3-1-5-19(23)20-6-2-4-8-24(20)30-16-18-10-12-22(28)26(14-18)32(35)36/h1-16H

InChI Key

ZKBAEYPAZBKZTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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